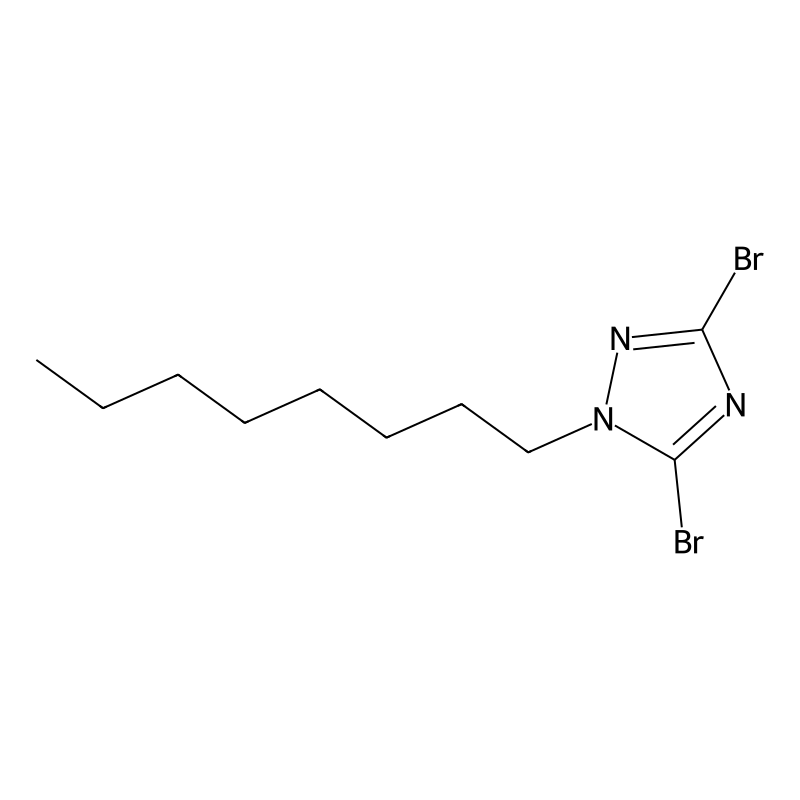

3,5-Dibromo-1-octyl-1H-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dibromo-1-octyl-1H-1,2,4-triazole is a chemical compound characterized by a triazole ring substituted with two bromine atoms and an octyl group. This compound has the molecular formula C₉H₁₂Br₂N₃ and a molecular weight of 292.01 g/mol. The presence of the octyl group enhances its lipophilicity, making it suitable for various applications in biological and chemical fields. The triazole moiety is known for its stability and ability to form coordination complexes, which contributes to the compound's unique properties.

- Substitution Reactions: The bromine atoms on the triazole ring can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: The triazole ring can undergo oxidation, leading to the formation of N-oxides or other derivatives.

- Cyclization Reactions: This compound can also engage in cyclization processes, forming more complex structures depending on the reaction conditions and reagents used .

Compounds containing the triazole structure have been widely studied for their biological activities, including antifungal, antibacterial, and anticancer properties. Specifically, 3,5-dibromo-1-octyl-1H-1,2,4-triazole has shown potential in:

- Antifungal Activity: Triazoles are known for their efficacy against various fungal pathogens due to their ability to inhibit ergosterol synthesis.

- Antimicrobial Properties: The compound may exhibit broad-spectrum antimicrobial effects due to its structural features.

- Potential Anticancer Effects: Preliminary studies suggest that derivatives of triazoles can induce apoptosis in cancer cells .

The synthesis of 3,5-dibromo-1-octyl-1H-1,2,4-triazole typically involves several steps:

- Formation of the Triazole Ring: Starting materials such as hydrazine derivatives react with carbonyl compounds to form the triazole structure.

- Bromination: The introduction of bromine atoms can be achieved through electrophilic bromination using reagents like bromine or N-bromosuccinimide.

- Alkylation: The final step involves alkylating the triazole with an octyl halide (such as octyl bromide) under basic conditions to yield the desired compound .

3,5-Dibromo-1-octyl-1H-1,2,4-triazole has several notable applications:

- Agricultural Chemicals: Due to its antifungal properties, it is used in crop protection products.

- Pharmaceuticals: The compound serves as a lead structure for developing new antifungal agents.

- Material Science: Its unique properties make it useful in creating polymeric materials with enhanced performance characteristics .

Studies on the interactions of 3,5-dibromo-1-octyl-1H-1,2,4-triazole with biological macromolecules are essential for understanding its mechanism of action. Key areas include:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its biological activity and potential side effects.

- Receptor Interaction: Investigating its binding affinity to specific receptors involved in fungal metabolism can help elucidate its mode of action.

Several compounds share structural similarities with 3,5-dibromo-1-octyl-1H-1,2,4-triazole. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,5-Dibromo-1H-1,2,4-triazole | Two bromine atoms on the triazole ring | Precursor for various derivatives |

| 4,5-Dibromo-1H-1,2,3-triazole | Different substitution pattern | Exhibits different reactivity compared to 3,5-dibromo variants |

| 3-Methyl-1H-1,2,4-triazole | Methyl group instead of octyl | Different solubility and biological activity |

| 4-(Dibromo)-butanenitrile | Contains a butanenitrile group | Used in similar applications but with different reactivity profiles |

The uniqueness of 3,5-dibromo-1-octyl-1H-1,2,4-triazole lies in its combination of lipophilicity from the octyl group and the reactive bromine atoms on the triazole ring. This combination enhances its potential applications in both agricultural and pharmaceutical fields .